molecular formula C16H11ClN2O2S B1224564 N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE

N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE

Cat. No.: B1224564
M. Wt: 330.8 g/mol
InChI Key: OTHWTCCOPJDHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide typically involves the reaction of 3-(2-chlorophenyl)-4-oxo-1,3-thiazolidine-2-thione with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of N1-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

N~1~-[3-(2-Chlorophenyl)-4-oxo-1,3-thiazolan-2-yliden]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C16H11ClN2O2S/c17-12-8-4-5-9-13(12)19-14(20)10-22-16(19)18-15(21)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

OTHWTCCOPJDHAU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE
Reactant of Route 3
N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE
Reactant of Route 4
N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE
Reactant of Route 5
N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE
Reactant of Route 6
N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE

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